[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid
Description
Properties
CAS No. |
918341-71-6 |
|---|---|
Molecular Formula |
C11H8F2N2O2S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
InChI Key |
PPSQWWDJDZBUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3,4-Difluoroaniline + Thiazole-4-carboxylic acid | Acetic acid, heat | Intermediate compound |
| 2 | Intermediate + Acidic workup | Purification (e.g., crystallization) | This compound |
Reaction Mechanism
The synthesis involves nucleophilic substitution where the amino group of 3,4-difluoroaniline attacks the electrophilic carbon of the thiazole ring. This step is crucial as it forms the core structure of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Key aspects include:
Optimization : Conditions such as temperature and pressure are optimized to maximize yield while minimizing by-products.
Purification Techniques : Techniques such as distillation and crystallization are employed to ensure high purity levels of the final product.
Common Reagents and Conditions
The following reagents are commonly used in the synthesis:
Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.
Solvents : Acetic acid and ethanol are preferred solvents due to their ability to dissolve both reactants effectively.
Challenges in Synthesis
The preparation of this compound can face several challenges:
Yield Variability : Factors such as temperature fluctuations can lead to inconsistent yields.
Purity Issues : By-products formed during synthesis may complicate purification processes.
Recent studies have focused on optimizing synthetic routes for improved yields and exploring the biological activities of synthesized compounds. For instance:
- A study demonstrated that varying reaction conditions could significantly impact both yield and biological activity.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can result in the formation of various derivatives of the original compound .
Scientific Research Applications
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a agent, particularly in the development of new .
Mechanism of Action
The mechanism of action of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroaniline moiety contribute to its biological activity by binding to enzymes or receptors in the body. This binding can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the electronic nature and position of substituents on the anilino group:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity (π = 0.14) compared to chlorine (π = 0.71) may improve solubility and reduce off-target interactions in the difluoro analog .
- Trifluoromethyl Group : The CF₃-substituted analog (CAS 918793-31-4) exhibits enhanced metabolic resistance but may increase steric hindrance .
Modifications to the Thiazole Core
Variations in the thiazole ring or acetic acid moiety:
Key Observations :
- Dimethyl Thiazole (CAS 306937-38-2): Lower molecular weight (171.21) and higher melting point (110–113°C) suggest improved crystallinity .
Biological Activity
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 250.25 g/mol. Its structure comprises a thiazole ring substituted with a difluoroaniline moiety, contributing to its unique biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In one study, a series of thiazole derivatives were synthesized and tested against human cancer cell lines including K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 5.2 | Apoptosis |
| Compound B | MCF-7 | 3.8 | Cell Cycle Arrest |
| This compound | A549 | 4.5 | Apoptosis |
Antibacterial Activity
Thiazole derivatives have also been explored for their antibacterial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had minimum inhibitory concentrations (MICs) of 16 μg/mL against S. aureus and 32 μg/mL against E. coli. These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Other Pharmacological Activities
In addition to anticancer and antibacterial properties, this compound has shown promise in other areas:
- Antioxidant Activity : Several thiazole derivatives have been reported to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that thiazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
